molecular formula C12H8BrN3 B15358674 6-(4-Bromoimidazol-1-yl)isoquinoline

6-(4-Bromoimidazol-1-yl)isoquinoline

Cat. No.: B15358674
M. Wt: 274.12 g/mol
InChI Key: MNSUEGWKWDECQL-UHFFFAOYSA-N
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Description

6-(4-Bromoimidazol-1-yl)isoquinoline is a chemical compound characterized by the presence of a bromo-substituted imidazole ring attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromoimidazol-1-yl)isoquinoline typically involves the following steps:

  • Bromination: The starting material, isoquinoline, undergoes bromination to introduce the bromo group at the 4-position of the imidazole ring.

  • Imidazole Formation: The brominated isoquinoline is then reacted with imidazole derivatives under specific conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromoimidazol-1-yl)isoquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-Bromoimidazol-1-yl)isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interaction with biological targets can lead to the discovery of novel treatments for various diseases.

Medicine: In medicine, this compound is being investigated for its potential use in treating conditions such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 6-(4-Bromoimidazol-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(4-Bromoimidazol-1-yl)pyridine

  • 6-(4-Bromoimidazol-1-yl)pyridine-2-boronic acid pinacol ester

  • 6-(4-Bromoimidazol-1-yl)pyridine-2-carboxylic acid

Uniqueness: 6-(4-Bromoimidazol-1-yl)isoquinoline stands out due to its unique structural features and potential applications. Unlike its similar compounds, it offers distinct advantages in terms of reactivity and versatility, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-(4-bromoimidazol-1-yl)isoquinoline

InChI

InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H

InChI Key

MNSUEGWKWDECQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N3C=C(N=C3)Br

Origin of Product

United States

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